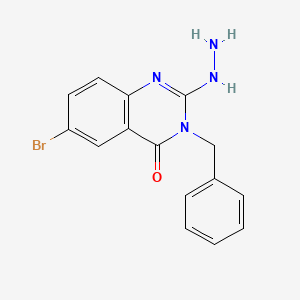
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzyl bromide, 2-aminobenzamide, and hydrazine hydrate.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the bromo group to a hydrogen atom.
Substitution: Replacement of the bromo group with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Use of nucleophiles like sodium azide.
Major Products
Oxidation: Formation of quinazoline oxides.
Reduction: Formation of 3-Benzyl-2-hydrazinylquinazolin-4(3H)-one.
Substitution: Formation of various substituted quinazolines.
Applications De Recherche Scientifique
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Possible use in the development of new materials or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction pathways or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyl-2-hydrazinylquinazolin-4(3H)-one: Lacks the bromo group.
6-Bromo-2-hydrazinylquinazolin-4(3H)-one: Lacks the benzyl group.
3-Benzyl-6-chloro-2-hydrazinylquinazolin-4(3H)-one: Has a chloro group instead of a bromo group.
Uniqueness
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one is unique due to the presence of both benzyl and bromo groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Propriétés
Numéro CAS |
305804-86-8 |
|---|---|
Formule moléculaire |
C15H13BrN4O |
Poids moléculaire |
345.19 g/mol |
Nom IUPAC |
3-benzyl-6-bromo-2-hydrazinylquinazolin-4-one |
InChI |
InChI=1S/C15H13BrN4O/c16-11-6-7-13-12(8-11)14(21)20(15(18-13)19-17)9-10-4-2-1-3-5-10/h1-8H,9,17H2,(H,18,19) |
Clé InChI |
VLPOXQZXEKEYHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
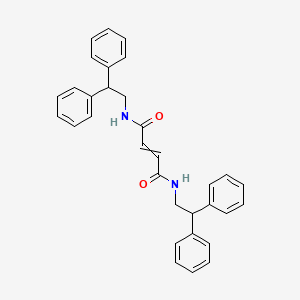

ethanenitrile](/img/structure/B14237737.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)

![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)
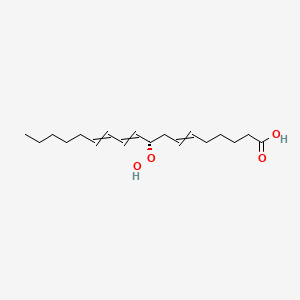

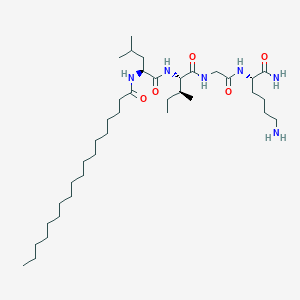
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)

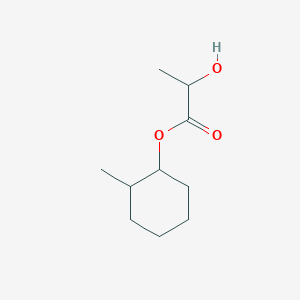
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
